N'-[(E)-9-Anthrylmethylidene]-2-furohydrazide

Catalog No.
S11506896
CAS No.
M.F
C20H14N2O2
M. Wt
314.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N'-[(E)-9-Anthrylmethylidene]-2-furohydrazide

Product Name

N'-[(E)-9-Anthrylmethylidene]-2-furohydrazide

IUPAC Name

N-[(E)-anthracen-9-ylmethylideneamino]furan-2-carboxamide

Molecular Formula

C20H14N2O2

Molecular Weight

314.3 g/mol

InChI

InChI=1S/C20H14N2O2/c23-20(19-10-5-11-24-19)22-21-13-18-16-8-3-1-6-14(16)12-15-7-2-4-9-17(15)18/h1-13H,(H,22,23)/b21-13+

InChI Key

IZGSIEIQDWSKND-FYJGNVAPSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C=NNC(=O)C4=CC=CO4

Isomeric SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2/C=N/NC(=O)C4=CC=CO4

N'-[(E)-9-Anthrylmethylidene]-2-furohydrazide is an organic compound characterized by its unique structure, which includes an anthracene moiety and a furohydrazide group. The chemical formula for this compound is C17H14N2O2, indicating the presence of 17 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms. The compound exhibits a significant degree of structural complexity due to the conjugated systems formed by the anthracene and furohydrazide units, which contribute to its optical properties and potential reactivity.

The chemical behavior of N'-[(E)-9-Anthrylmethylidene]-2-furohydrazide can be explored through various reactions typical of hydrazones and furohydrazides. Key reactions include:

  • Condensation Reactions: The formation of N'-[(E)-9-Anthrylmethylidene]-2-furohydrazide typically involves the condensation of 9-anthraldehyde with 2-furohydrazine, resulting in the release of water.
  • Hydrolysis: Under acidic or basic conditions, the hydrazone linkage may undergo hydrolysis, leading to the regeneration of the starting aldehyde and hydrazine.
  • Oxidation: The compound may also be susceptible to oxidation reactions, particularly at the furohydrazide moiety, which could yield various oxidized products depending on the conditions.

N'-[(E)-9-Anthrylmethylidene]-2-furohydrazide has been investigated for its biological activities. Preliminary studies suggest that it may exhibit:

  • Antioxidant Properties: The presence of conjugated double bonds in the anthracene structure may contribute to its ability to scavenge free radicals.
  • Antimicrobial Activity: Some derivatives of furohydrazides have shown potential antimicrobial effects, indicating that this compound might possess similar properties.
  • Anti-inflammatory Effects: Compounds with hydrazone linkages are often studied for their anti-inflammatory potential, suggesting a possible therapeutic application.

The synthesis of N'-[(E)-9-Anthrylmethylidene]-2-furohydrazide generally follows these steps:

  • Preparation of 9-Anthraldehyde: This can be synthesized from anthracene through oxidation processes.
  • Formation of Hydrazone: Reacting 9-anthraldehyde with 2-furohydrazine under reflux conditions in an appropriate solvent (e.g., ethanol) leads to the formation of N'-[(E)-9-Anthrylmethylidene]-2-furohydrazide.
  • Purification: The product can be purified through recrystallization or chromatography techniques to obtain a high-purity compound.

N'-[(E)-9-Anthrylmethylidene]-2-furohydrazide has potential applications in various fields:

  • Material Science: Due to its unique optical properties, it could be utilized in organic electronics or as a dye.
  • Pharmaceuticals: Its biological activities suggest potential as a lead compound for drug development targeting oxidative stress-related diseases or infections.
  • Analytical Chemistry: The compound may serve as a reagent in analytical methods for detecting specific ions or compounds based on its reactivity.

Interaction studies involving N'-[(E)-9-Anthrylmethylidene]-2-furohydrazide could focus on:

  • Metal Ion Complexation: Investigating how this compound interacts with various metal ions could reveal its potential as a chelating agent.
  • Biological Interactions: Studies assessing its binding affinity to biological targets (such as enzymes or receptors) would provide insights into its mechanism of action.
  • Stability Studies: Evaluating how environmental factors (like pH and temperature) affect its stability and reactivity is crucial for practical applications.

Several compounds share structural similarities with N'-[(E)-9-Anthrylmethylidene]-2-furohydrazide. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
N'-[(E)-5-Nitro-2-furyl]methylidene]-2-furohydrazideContains nitro group; similar furohydrazide structureEnhanced electron-withdrawing properties due to nitro group
N'-[4-Methoxybenzylidene]-2-furohydrazideAromatic ring substitution; similar hydrazone linkagePotentially different biological activity due to methoxy group
N'-[4-Chlorobenzylidene]-2-furohydrazideChloro-substituted aromatic ring; similar structureIncreased lipophilicity and possible changes in reactivity

N'-[(E)-9-Anthrylmethylidene]-2-furohydrazide stands out due to its unique anthracene core, which imparts distinctive optical properties and potential applications in advanced materials and pharmaceuticals. Its structural complexity combined with biological activity makes it an interesting subject for further research in chemistry and related fields.

XLogP3

4.7

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

314.105527694 g/mol

Monoisotopic Mass

314.105527694 g/mol

Heavy Atom Count

24

Dates

Modify: 2024-08-09

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